N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-6-12-9-4-3-5-11-10(8)9/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHAZSVTFUGVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218262 | |
| Record name | N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-34-2 | |
| Record name | N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23612-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the N,N-dimethylamino group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of pyrrolo[3,2-b]pyridine derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via alkylation or reductive amination of the primary amine precursor, 1H-pyrrolo[3,2-b]pyridin-3-ylmethanamine (CID 72212382) . A typical route involves:
-
Dimethylation : Reaction of the primary amine with formaldehyde and formic acid (Eschweiler-Clarke conditions) or methyl iodide in the presence of a base .
-
Microwave-assisted coupling : Intermediate pyrrolopyridine derivatives are often synthesized using Suzuki-Miyaura cross-coupling reactions (e.g., arylboronic acids with brominated intermediates) .
Table 1: Representative Synthetic Pathways
Reactivity of the Tertiary Amine Group
The dimethylamino group exhibits limited nucleophilicity due to steric hindrance but participates in:
-
Quaternary salt formation : Reacts with alkyl halides (e.g., methyl iodide) under forcing conditions to yield ammonium salts .
-
Oxidation : Susceptible to oxidation by strong agents like H₂O₂ or m-CPBA, forming N-oxides (observed in related pyrrolopyridines) .
Electrophilic Substitution on the Pyrrolopyridine Core
The electron-rich pyrrolo[3,2-b]pyridine ring undergoes regioselective reactions:
-
Halogenation : Bromination at the 5-position using NBS or Br₂ in DMF .
-
Nitration : Nitric acid in H₂SO₄ introduces nitro groups at the 6-position .
-
Suzuki coupling : Arylboronic acids react with brominated derivatives via Pd catalysis (e.g., Pd(PPh₃)₄) .
Table 2: Electrophilic Substitution Examples
| Reaction | Reagents | Position Modified | Application | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF | C-5 | Intermediate for cross-coupling | |
| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄ | C-6 | Biologically active analogs |
Stability and Degradation Pathways
-
Oxidative degradation : The pyrrolopyridine ring is prone to oxidation, particularly at the C-2/C-3 double bond, forming dihydroxy derivatives .
-
Photodegradation : UV exposure leads to ring-opening products, necessitating storage in amber vials.
-
Acid/Base sensitivity : Stable in pH 4–9 but decomposes under strongly acidic (pH < 2) or basic (pH > 11) conditions .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₃N₃ | |
| Molecular weight | 175.23 g/mol | |
| LogP | 1.2 (calculated) | |
| Solubility | >10 mM in DMSO |
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biological studies.
Industry: It can be used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been found to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting FGFRs, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine are best understood through comparison with analogs differing in substituents, fusion positions, or heterocyclic cores.
Structural Analogues with Varied Pyrrolopyridine Fusion Positions
N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 5654-92-2)
- Molecular Formula : C₁₀H₁₃N₃ (same as target compound).
- Key Difference : The pyrrolo ring is fused at [2,3-b] instead of [3,2-b], altering electronic distribution and binding interactions.
- Applications : Used in kinase inhibition studies; commercial availability () suggests broader pharmacological exploration.
- N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 7546-48-7) Molecular Formula: C₁₁H₁₅N₃.
Analogues with Modified Substituents
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Compound 6a) Activity: IC₅₀ = 1.2 µM (vs. 1.4 µM for non-dimethylated analog), highlighting the role of the dimethylamino group in enhancing bioactivity (). Structural Contrast: Replaces pyrrolopyridine with an imidazothiazole core, demonstrating scaffold flexibility in maintaining inhibitory potency .
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
Complex Derivatives with Extended Functional Groups
1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine
- N,N-Dimethyl-1-[(phenylmethyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-3-ethanamine Modification: A sulfonylbenzyl group replaces the methylamino group, drastically altering solubility and pharmacokinetic properties .
Comparative Data Table
Research Findings and Structure-Activity Relationships (SAR)
- Dimethylamino Group: Enhances activity, as seen in Compound 6a (1.2 µM IC₅₀ vs. 1.4 µM for non-dimethylated analog) .
- Pyrrolopyridine Fusion Position : [3,2-b] fusion (target compound) vs. [2,3-b] (CAS 5654-92-2) alters π-π stacking with nucleic acids, critical for G-quadruplex stabilization .
Biological Activity
N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine, with the CAS number 23612-34-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: CHN
- Molecular Weight: 175.23 g/mol
- LogP: 1.6245 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and potential therapeutic applications.
Research indicates that this compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. For instance, it has shown promising results in inhibiting purine nucleoside phosphorylase (PNP), which is crucial for purine metabolism and has implications in cancer therapy.
Inhibition Studies
A study reported that derivatives of pyrrolo[3,2-b]pyridine exhibited low nanomolar inhibitory activities against human and Mycobacterium tuberculosis PNP, with IC values as low as 19 nM for human PNP and 4 nM for Mycobacterium tuberculosis PNP . This selectivity is particularly significant as it suggests the potential for targeted therapy with minimal off-target effects.
Case Study 1: Anticancer Activity
In a specific case study involving T-lymphoblastic cell lines, this compound demonstrated selective cytotoxicity. The compound exhibited CC values as low as 9 nM against certain cancer cell lines while showing no significant cytotoxic effects on non-cancerous cells up to concentrations of 10 μM . This selectivity highlights its potential as an anticancer agent.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the pyrrolo[3,2-b]pyridine scaffold could enhance biological activity. Compounds with specific substitutions showed improved binding affinity and selectivity towards PNP enzymes, indicating that structural optimization could lead to more effective therapeutic agents .
Data Table: Biological Activity Summary
| Compound | Target Enzyme | IC (nM) | Selectivity | Notes |
|---|---|---|---|---|
| This compound | Human PNP | 19 | High | Selective against T-cell lines |
| This compound | Mycobacterium tuberculosis PNP | 4 | Very High | Potential TB treatment |
| Various Derivatives | CDK2 and CDK9 | 360 (CDK2) | 265-fold (CDK9) | Effective against cancer |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine, and how are critical intermediates characterized?
- Methodology :
- Condensation reactions : Utilize pyrrolo-pyridine scaffolds coupled with dimethylamine derivatives via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields, as demonstrated in analogous syntheses of pyrrolo-pyridine derivatives (e.g., 56% yield achieved via microwave-assisted synthesis in DMSO) .
- Purification : Employ column chromatography with gradients of polar/nonpolar solvents (e.g., MeOH/DCM) to isolate intermediates.
- Characterization : Validate structure using (e.g., δ 2.16 ppm for dimethylamine protons) and , complemented by HRMS (e.g., [M+H] at m/z 176.11) .
- Data Table :
| Step | Reactants | Conditions | Yield | Key Spectral Data |
|---|---|---|---|---|
| Intermediate A | Pyrrolo-pyridine core + Dimethylamine | DMSO, 80°C, 12h | 56% | : δ 3.55 (s, CH), 2.16 (s, N(CH)) |
Q. How can researchers ensure the purity and identity of this compound during synthesis?
- Methodology :
- HPLC/LCMS : Use reversed-phase C18 columns with UV detection (λ = 240 nm) and mobile phases like acetonitrile/water + 0.1% TFA. Monitor retention times (e.g., t = 18.0 min) and compare with standards .
- Multi-spectral validation : Cross-reference NMR, HRMS, and IR data (e.g., IR peaks at 3131 cm for N-H stretches) to confirm structural integrity .
Advanced Research Questions
Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modifications to the pyrrolo-pyridine core (e.g., halogenation, methoxy groups) and test biological activity in in vitro assays (e.g., enzyme inhibition) .
- Computational docking : Use software like AutoDock to model interactions with target proteins (e.g., G-quadruplex DNA stabilization, as seen in related c-MYC ligands) .
- Example SAR Insight :
- Methyl groups at the pyrrolo nitrogen enhance metabolic stability but reduce solubility, necessitating salt formation (e.g., dihydrochloride salts) .
Q. How can metabolic stability and degradation pathways be assessed for this compound?
- Methodology :
- Liver microsome assays : Incubate with human/rat liver microsomes and analyze metabolites via LC-MS/MS. Monitor demethylation or hydroxylation products .
- In vivo models : Administer radiolabeled compound to rodents and quantify urinary/fecal metabolites using scintillation counting .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodology :
- Salt formation : Screen counterions (e.g., HCl, sulfate) via crystallography (single-crystal X-ray, R-factor = 0.039) to optimize solubility and crystallinity .
- Co-solvent systems : Use PEG or cyclodextrin-based formulations to enhance dissolution rates in pharmacokinetic studies .
Q. How can target engagement and mechanism of action be validated?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
